molecular formula C25H23ClN2O5S B2750714 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine CAS No. 895642-78-1

3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine

Cat. No.: B2750714
CAS No.: 895642-78-1
M. Wt: 498.98
InChI Key: WPQLFCATELDVSP-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core substituted with chlorobenzenesulfonyl and ethoxyphenyl groups, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the chlorobenzenesulfonyl and ethoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the application of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) are used for introducing halogen atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • 2-methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine stands out due to its unique combination of functional groups and its quinoline core. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O5S/c1-4-33-18-9-7-17(8-10-18)28-25-20-13-22(31-2)23(32-3)14-21(20)27-15-24(25)34(29,30)19-11-5-16(26)6-12-19/h5-15H,4H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQLFCATELDVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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